Spiromesifen-d9 is a deuterated analog of spiromesifen, a pesticide primarily used for controlling pests in agriculture. Its chemical formula is C23H30O4, and it has a CAS Number of 2470126-90-8. The compound is designed to target various stages of mite and juvenile whitefly development, making it effective in pest management strategies. The deuterated form, Spiromesifen-d9, is particularly useful in research applications, including studies involving mass spectrometry due to its unique isotopic signature that aids in distinguishing it from non-deuterated compounds .
Spiromesifen-d9 exhibits significant biological activity against a range of agricultural pests. It acts primarily as an insecticide and acaricide, targeting the developmental stages of mites and whiteflies. Its mechanism involves the inhibition of lipid biosynthesis, which is crucial for the growth and reproduction of these pests . Notably, spiromesifen has low acute toxicity to humans but is toxic to aquatic organisms, emphasizing the need for careful application in agricultural practices .
The synthesis of Spiromesifen-d9 involves several steps that typically include:
The detailed synthetic pathway may vary based on the specific laboratory protocols employed but generally adheres to established organic synthesis techniques .
Spiromesifen-d9 is primarily utilized in:
The compound's unique isotopic labeling enhances its reliability as an internal standard in mass spectrometric analyses, allowing for more accurate assessments of pesticide residues .
Interaction studies involving Spiromesifen-d9 focus on its effects on non-target organisms and its behavior in different environmental conditions. Research indicates that while it effectively controls target pests, it may also affect beneficial insects and aquatic life due to its toxicity profile. Studies often examine:
Understanding these interactions is crucial for developing safer application guidelines and mitigating ecological risks associated with its use .
Spiromesifen-d9 shares structural similarities with several other compounds used in pest management. Here are some comparable compounds:
| Compound Name | Chemical Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Spiromesifen | C23H30O4 | Insecticide and acaricide | Non-deuterated version of Spiromesifen-d9 |
| Acetamiprid | C10H11ClN4O3S | Insecticide | Neonicotinoid class; targets nerve receptors |
| Bifenthrin | C23H22ClF3O2 | Insecticide | Pyrethroid class; affects nervous system |
| Avermectin | C47H72O14 | Antiparasitic and insecticidal | Derived from soil bacteria; broad-spectrum activity |
Spiromesifen-d9's uniqueness lies in its deuterated form, which provides advantages in analytical chemistry while maintaining effective pest control properties similar to those of its non-deuterated counterpart .
This comprehensive overview highlights the significance of Spiromesifen-d9 within agricultural chemistry and its potential applications across various research fields.
Spiromesifen-d9 (C~23~H~21~D~9~O~4~, molecular weight 379.54 g/mol) is a deuterium-labeled derivative of spiromesifen, a tetronic acid-derived acaricide and insecticide. The parent compound, spiromesifen (C~23~H~30~O~4~), features a butenolide core substituted with a 2,4,6-trimethylphenyl group at position 3 and a 3,3-dimethylbutyryloxy group at position 4. In Spiromesifen-d9, nine hydrogen atoms are replaced with deuterium isotopes at specific positions: three deuterium atoms on each of the two methyl groups in the 3,3-dimethylbutyryloxy moiety and three additional deuterium atoms on the terminal methyl group of the same substituent.
This isotopic substitution preserves the compound’s bioactivity while introducing distinct physicochemical properties. For instance, the increased molecular mass (379.54 vs. 370.48 g/mol for non-deuterated spiromesifen) enables precise differentiation in mass spectrometry, making it invaluable as an internal standard. Nuclear magnetic resonance (NMR) spectra of Spiromesifen-d9 show characteristic deuterium-induced shifts, particularly in the $$ ^1H $$-NMR signals corresponding to the substituted methyl groups, which are attenuated due to isotopic replacement.
| Property | Spiromesifen | Spiromesifen-d9 |
|---|---|---|
| Molecular Formula | C~23~H~30~O~4~ | C~23~H~21~D~9~O~4~ |
| Molecular Weight | 370.48 g/mol | 379.54 g/mol |
| Deuterium Positions | None | 3,3-dimethylbutyryloxy and terminal methyl groups |
| Primary Use | Acaricide/Insecticide | Analytical Internal Standard |
The synthesis of deuterated agrochemicals emerged from earlier applications in pharmaceutical research, where deuterium substitution was leveraged to modulate drug metabolism and improve pharmacokinetic profiles. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the viability of the "deuterium switch" strategy—retaining biological activity while enhancing metabolic stability. This success catalyzed interest in applying deuteration to agrochemicals, particularly for compounds requiring precise residue analysis in complex matrices like soil and plant tissues.
Early deuterated pesticides, such as malathion-D6 and chlorophos-D6, were developed as internal standards for gas chromatography-mass spectrometry (GC-MS). These compounds addressed challenges in quantifying trace pesticide residues by compensating for matrix effects and ionization variability. Spiromesifen-d9 follows this tradition, with optimized synthetic routes ensuring ≥99% deuterium incorporation at designated positions. Modern techniques, including catalytic H/D exchange and deuterium gas reduction, have streamlined the production of such standards, enabling their widespread adoption in regulatory and environmental monitoring.
Spiromesifen-d9 plays a pivotal role in advancing analytical methodologies for pesticide detection. As an internal standard, it improves the accuracy of spiromesifen quantification in crops and environmental samples, with applications in residue monitoring and regulatory compliance. For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-elution of Spiromesifen-d9 with the target analyte corrects for signal suppression caused by co-extracted plant pigments or lipids.
Beyond analytics, Spiromesifen-d9 facilitates metabolic studies to elucidate resistance mechanisms in pests. Spiromesifen inhibits acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis. By comparing the metabolism of deuterated and non-deuterated spiromesifen in resistant whitefly (Bemisia tabaci) populations, researchers can identify detoxification pathways, such as cytochrome P450-mediated oxidation, that confer resistance. Such insights guide the development of synergists to counteract metabolic resistance.
Additionally, the compound’s environmental stability allows researchers to track its degradation products in soil and water systems. Studies using Spiromesifen-d9 have revealed hydrolysis pathways and photodegradation rates, informing sustainable application practices.
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents the cornerstone analytical technique for Spiromesifen-d9 quantification in complex matrices [1] [2] [3]. The chromatographic separation employs octadecylsilane stationary phases with particle sizes ranging from 1.7 to 2.7 micrometers, providing enhanced resolution and reduced analysis times [1] [3]. Column dimensions typically range from 50-150 millimeters in length with internal diameters of 2.1-4.6 millimeters, accommodating various sample throughput requirements [1] [2] [3].
The mobile phase system utilizes a binary gradient comprising water with 0.1-0.2% formic acid as the aqueous phase and acetonitrile containing 0.1% formic acid as the organic modifier [1] [2] [3]. Flow rates are optimized between 0.3-0.8 milliliters per minute to balance separation efficiency with analysis time [1] [2] [3]. Column temperatures are maintained at 30-40°C to ensure reproducible retention times and peak shapes [1] [3]. The gradient profile typically initiates with 5-10% organic content, increasing to 95-100% over 6-18 minutes depending on the complexity of the analytical panel [1] [2] [3].
Mass spectrometric detection employs electrospray ionization in positive mode with source temperatures maintained at 300-400°C [4] [5] [6]. Capillary voltages range from 3000-4000 volts with desolvation gas flows of 800-1000 liters per hour [4] [5] [6]. The parent compound spiromesifen exhibits a molecular ion at mass-to-charge ratio 371.3, fragmenting to primary product ions at 273.0 and 255.0 under collision energies of 15 and 31 electron volts respectively [4] [5] [6]. Spiromesifen-d9 demonstrates a mass shift of approximately 9 atomic mass units, with corresponding product ions shifted to approximately 282.0 and 264.0 [7] [4].
Multiple reaction monitoring provides enhanced selectivity through the simultaneous monitoring of two transitions per analyte, with the more abundant transition serving for quantification and the secondary transition for confirmation [4] [5] [6]. Dwell times are optimized at 25 milliseconds to maintain adequate data point collection across chromatographic peaks while accommodating multi-analyte panels [4] [5] [6]. Cone voltages of 21 volts provide optimal precursor ion transmission while minimizing in-source fragmentation [4] [5] [6].
Spiromesifen-d9 serves as the preferred internal standard for spiromesifen quantification, providing compensation for matrix effects, extraction losses, and instrumental variability [7] [4] [5]. The deuterated analog contains nine deuterium atoms strategically positioned to prevent exchange under typical analytical conditions while maintaining chemical similarity to the native compound [7] [4]. The deuterium incorporation exceeds 99% with less than 1% of the non-deuterated form present, ensuring analytical reliability [4].
Internal standard addition occurs prior to sample extraction to account for recovery variations throughout the entire analytical procedure [5] [8]. Concentration ratios are established through calibration curves plotting the analyte-to-internal standard peak area ratio against known concentrations [5] [8]. The linear equation Y = MX + B with 1/X weighting provides optimal calibration performance across the analytical range [5] [8]. Standard curves demonstrate correlation coefficients exceeding 0.995 for spiromesifen quantification in various matrices [1] [9] [10].
Alternative internal standards include structurally related compounds when isotopically labeled standards are unavailable [11] [12]. Twenty deuterated analogs have been validated for multi-residue pesticide analysis, including Atrazine-d5, Carbaryl-d7, Diazinon-d10, Malathion-d6, Permethrin-d5, and Thiamethoxam-d3 [11] [12]. However, these compounds may not provide equivalent matrix effect compensation compared to the isotopically labeled target analyte [11] [12].
Stock solutions of Spiromesifen-d9 are prepared in acetonitrile and stored at -20°C under inert atmosphere to prevent degradation [4] [5]. Working standard solutions contain both spiromesifen and Spiromesifen-d9 at appropriate concentration ratios for method validation and routine analysis [4] [5]. The accuracy of sample weights ranges from 2% under to 5% over the stated amount, requiring standard curve construction for precise quantification when higher accuracy is demanded [4].
The Quick, Easy, Cheap, Effective, Rugged, and Safe extraction method represents the predominant approach for spiromesifen extraction from complex food matrices [1] [13] [14] [15]. Sample weights range from 5-20 grams depending on expected residue levels and matrix characteristics [1] [13] [14]. Acetonitrile containing 1% formic acid serves as the primary extraction solvent, providing effective analyte recovery while minimizing co-extractive matrix components [1] [13] [14] [15].
Homogenization times of 3-5 minutes ensure complete matrix disruption and analyte dissolution [14] [15]. Salt addition comprising magnesium sulfate, sodium chloride, and citrate buffers facilitates phase separation through water saturation, enabling selective partitioning of analytes into the organic layer [1] [13] [14] [15]. The original acetate-buffered approach and citrate-buffered modification both demonstrate comparable recovery for spiromesifen across various matrices [15].
Alternative extraction approaches include liquid-liquid partitioning with ethyl acetate and n-hexane for matrices with high lipid content [13] [14] [16]. This approach involves sequential extractions with 50-100 milliliters of solvent followed by dehydration with anhydrous sodium sulfate [13] [14] [16]. Concentration under reduced pressure at temperatures below 40°C prevents thermal degradation of the analyte [13] [14] [16].
Extraction efficiency varies significantly across matrix types, with recoveries ranging from 70-110% depending on the food commodity [1] [13] [9] [10] [17] [14] [16]. Complex matrices such as cannabis and tea demonstrate greater extraction challenges due to high levels of pigments, waxes, and secondary metabolites [11] [18]. Sequential extraction procedures have been evaluated to enhance recovery of incurred residues that may be tightly bound to matrix components [15].
Dispersive solid-phase extraction represents the primary cleanup approach for spiromesifen analysis, utilizing various sorbent combinations to selectively remove matrix interferences while preserving analyte recovery [19] [20] [21]. Primary secondary amine removes acidic matrix components including organic acids and phenolic compounds through ionic interactions [19] [20] [21]. Typical usage ranges from 50-125 milligrams per sample, demonstrating minimal spiromesifen retention when properly optimized [19] [20] [21].
Octadecylsilane sorbent provides hydrophobic retention of lipids, fatty acids, and other non-polar matrix components [19] [20] [21]. However, excessive C18 usage can result in spiromesifen retention due to its moderate hydrophobicity, requiring careful optimization between cleanup efficiency and analyte recovery [19] [20] [21]. Usage typically ranges from 50-125 milligrams with recovery impacts of 5-15% when properly controlled [19] [20] [21].
Graphitized carbon black effectively removes planar compounds including chlorophyll and carotenoids that contribute to matrix effects and ion suppression [19] [20] [21]. Usage amounts of 7.5-15 milligrams provide adequate cleanup while minimizing spiromesifen retention, which can reach 10-20% with excessive sorbent amounts [19] [20] [21]. The planar structure of spiromesifen requires careful optimization to balance matrix removal with analyte recovery [19] [20] [21].
Novel sorbents including Z-Sep+ demonstrate superior performance for high-fat matrices through combined Lewis acid-base and hydrophobic interactions [19] [20] [21]. This zirconia-functionalized silica retains fatty compounds while demonstrating minimal spiromesifen loss [19] [20] [21]. ENVI-Carb Y provides weaker retention of planar pesticides compared to traditional graphitized carbon black, reducing spiromesifen losses while maintaining cleanup efficiency [19] [20] [21].
Matrix-matched calibration represents an essential approach for accurate quantification in complex matrices [22] [23] [24]. Calibration standards are prepared in blank matrix extracts processed identically to samples, compensating for matrix effects that cannot be eliminated through cleanup procedures [22] [23] [24]. Matrix effects ranging from -35% to +45% have been documented across various food commodities, necessitating matrix-specific calibration approaches [11] [12] [1] [9] [25] [18] [22] [23].